4-(Chlorosulfonyl)benzamide 4-(Chlorosulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 885526-86-3
VCID: VC3748326
InChI: InChI=1S/C7H6ClNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
SMILES: C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl
Molecular Formula: C7H6ClNO3S
Molecular Weight: 219.65 g/mol

4-(Chlorosulfonyl)benzamide

CAS No.: 885526-86-3

Cat. No.: VC3748326

Molecular Formula: C7H6ClNO3S

Molecular Weight: 219.65 g/mol

* For research use only. Not for human or veterinary use.

4-(Chlorosulfonyl)benzamide - 885526-86-3

Specification

CAS No. 885526-86-3
Molecular Formula C7H6ClNO3S
Molecular Weight 219.65 g/mol
IUPAC Name 4-carbamoylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H6ClNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Standard InChI Key YWMSSKBMOFPBDM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl

Introduction

Chemical Structure and Properties

4-(Chlorosulfonyl)benzamide consists of a benzene ring substituted with a carboxamide group (-CONH₂) and a chlorosulfonyl group (-SO₂Cl) at the para position. This structure gives the compound unique chemical reactivity, particularly through the highly electrophilic chlorosulfonyl moiety.

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions:

PropertyValue
Molecular FormulaC₇H₆ClNO₃S
Molecular Weight219.645 g/mol
Density1.5±0.1 g/cm³
Boiling Point387.8±25.0 °C at 760 mmHg
Flash Point188.3±23.2 °C
AppearanceSolid (physical state)
Synonyms4-carbamoylbenzenesulfonyl chloride

The chemical structure features a reactive chlorosulfonyl group that readily undergoes nucleophilic substitution reactions, particularly with amines, alcohols, and thiols. This reactivity makes the compound valuable as a synthetic intermediate in organic chemistry for introducing sulfonyl functionalities .

Structural Relationship with Similar Compounds

4-(Chlorosulfonyl)benzamide shares structural similarities with other para-substituted benzoic acid derivatives. Its structure can be compared to related compounds such as 4-(chlorosulfonyl)benzoic acid, which instead of an amide group contains a carboxylic acid function. Both compounds retain the highly reactive chlorosulfonyl group that defines much of their chemical behavior.

Synthesis Methods

The synthesis of 4-(Chlorosulfonyl)benzamide can be accomplished through several synthetic routes, drawing from procedures used for similar compounds.

Comparative Synthesis Analysis

The synthesis strategy for 4-(Chlorosulfonyl)benzamide would likely parallel methods used for 4-(chlorosulfonyl)benzoic acid, which involves chlorosulfonation of potassium sulfobenzoate using chlorosulfonic acid. The main synthetic challenge would be controlling the reactivity to maintain the integrity of the amide function during the chlorosulfonation step.

Chemical Reactivity and Applications

The chemical reactivity of 4-(Chlorosulfonyl)benzamide is primarily dictated by its chlorosulfonyl group, which shows high electrophilicity and undergoes nucleophilic substitution reactions.

Key Reactions

4-(Chlorosulfonyl)benzamide is expected to participate in several important reaction types:

  • Nucleophilic substitution reactions with amines to form sulfonamides

  • Reactions with alcohols to form sulfonate esters

  • Reactions with thiols to form thiosulfonates

  • Potential use as a cross-linking agent due to its bifunctional nature

These reactions make 4-(Chlorosulfonyl)benzamide valuable as a synthetic intermediate in preparing more complex molecular structures .

Applications in Medicinal Chemistry

While research specific to 4-(Chlorosulfonyl)benzamide is limited, related benzamide sulfonamide derivatives have shown promising biological activities. Structurally similar compounds have been investigated as:

  • Enzyme inhibitors, particularly of carbonic anhydrase (CA)

  • Potential candidates for anti-infective agents targeting pathogens

  • Compounds with applications in glaucoma treatment, neuropathic pain management, and anticancer therapy

For example, benzamides incorporating 4-sulfamoyl moieties have been reported to inhibit human carbonic anhydrase isoforms hCA II, VII, and IX in the nanomolar range, showing potential therapeutic applications .

Carbonic Anhydrase IsoformInhibition Range for Related Compounds
hCA I5.3–334 nM
hCA II, VII, IXLow nanomolar to subnanomolar
Bacterial CAs (e.g., Vibrio cholerae)Micromolar range
Fungal CAs (e.g., Malassezia globosa)Micromolar range

These findings with structurally related compounds suggest that 4-(Chlorosulfonyl)benzamide derivatives could potentially exhibit similar biological properties, making them candidates for further investigation in medicinal chemistry .

Hazard TypeDescriptionPrecautions
InhalationHarmful if inhaledUse in well-ventilated areas, respiratory protection
Skin ContactHarmful in contact with skinWear appropriate gloves and protective clothing
IngestionHarmful if swallowedFollow standard laboratory safety practices
ReactivityReacts with water, amines, alcoholsStore in dry conditions, handle under inert atmosphere

The compound's chlorosulfonyl group is moisture-sensitive and can undergo hydrolysis, releasing hydrogen chloride. This necessitates storage under dry, inert conditions .

First Aid Measures

Standard first aid protocols for chemical exposure apply:

  • Skin contact: Wash immediately with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes

  • Eye contact: Flush eyes with water for at least 15 minutes, separating eyelids with fingers

  • Inhalation: Move to fresh air; seek medical attention for severe cases

  • Ingestion: Rinse mouth thoroughly with water; seek immediate medical attention

Comparative Analysis with Related Compounds

Understanding 4-(Chlorosulfonyl)benzamide within the context of related compounds provides valuable insights into its potential properties and applications.

Comparison with 4-(Chlorosulfonyl)benzoic Acid

Both compounds share the chlorosulfonyl functionality but differ in the para substituent:

Property4-(Chlorosulfonyl)benzamide4-(Chlorosulfonyl)benzoic Acid
Molecular FormulaC₇H₆ClNO₃SC₇H₅ClO₄S
Molecular Weight219.645 g/mol220.63 g/mol
Functional GroupAmide (-CONH₂)Carboxylic acid (-COOH)
Solubility ProfileExpected lower water solubilityModerate water solubility due to carboxylic group
Primary ReactivityChlorosulfonyl and amide groupsChlorosulfonyl and carboxylic acid groups

The presence of the amide group in 4-(Chlorosulfonyl)benzamide versus the carboxylic acid in 4-(Chlorosulfonyl)benzoic acid would likely influence reactivity patterns, solubility profiles, and potential biological interactions .

Relationship to Sulfonamide Derivatives

When the chlorosulfonyl group of 4-(Chlorosulfonyl)benzamide undergoes substitution with amines, the resulting sulfonamides may exhibit properties similar to documented benzamide-4-sulfonamide compounds:

  • Enhanced water solubility when incorporating amino acid moieties

  • Potential enzyme inhibitory activities, particularly against carbonic anhydrases

  • Possible applications in addressing diseases like glaucoma, neuropathic pain, and certain tumors

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